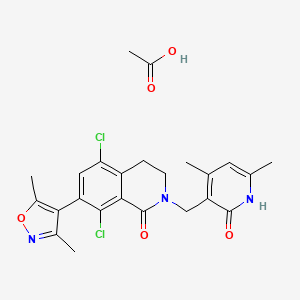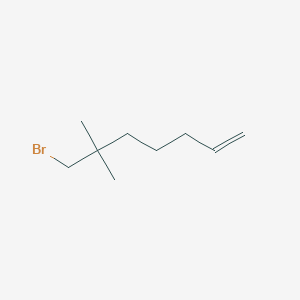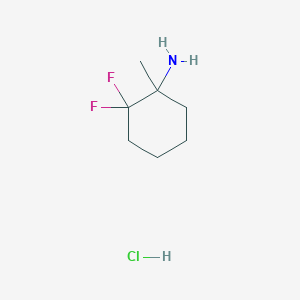
PF-06726304 (acetate)
Übersicht
Beschreibung
PF-06726304 (acetate) is a novel, small-molecule inhibitor that targets the protein kinase enzyme, RIPK2. This compound has been developed as a potential therapeutic agent for the treatment of inflammatory disorders, including Crohn's disease and psoriasis. In
Wissenschaftliche Forschungsanwendungen
PF-06726304 (PF-06726304 (acetate)) has been extensively studied in preclinical models of inflammatory diseases. In vitro studies have shown that this compound inhibits the activation of RIPK2, which is a key mediator of the inflammatory response. In vivo studies have demonstrated that PF-06726304 (PF-06726304 (acetate)) reduces inflammation and improves disease outcomes in animal models of Crohn's disease and psoriasis.
Wirkmechanismus
PF-06726304 (PF-06726304 (acetate)) inhibits the activation of RIPK2, which is a protein kinase that plays a critical role in the inflammatory response. When activated, RIPK2 triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and chemokines. By inhibiting the activation of RIPK2, PF-06726304 (PF-06726304 (acetate)) reduces the production of these inflammatory mediators and dampens the overall inflammatory response.
Biochemical and Physiological Effects:
PF-06726304 (PF-06726304 (acetate)) has been shown to have several biochemical and physiological effects in preclinical models. In vitro studies have demonstrated that this compound reduces the production of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, and TNF-α. In vivo studies have shown that PF-06726304 (PF-06726304 (acetate)) reduces inflammation and improves disease outcomes in animal models of Crohn's disease and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PF-06726304 (PF-06726304 (acetate)) for lab experiments is its specificity for RIPK2. This compound has been shown to selectively inhibit RIPK2 without affecting other protein kinases. This specificity allows researchers to study the role of RIPK2 in the inflammatory response without confounding effects from other signaling pathways. However, one limitation of PF-06726304 (PF-06726304 (acetate)) is its relatively short half-life in vivo. This limits its utility for long-term studies and may require frequent dosing in animal models.
Zukünftige Richtungen
There are several potential future directions for research on PF-06726304 (PF-06726304 (acetate)). One area of interest is the development of new formulations or delivery methods that improve the pharmacokinetic properties of this compound. Another area of interest is the exploration of the therapeutic potential of PF-06726304 (PF-06726304 (acetate)) in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the downstream signaling pathways that are affected by RIPK2 inhibition and to identify potential biomarkers of response to this compound.
Eigenschaften
IUPAC Name |
acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3.C2H4O2/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4;1-2(3)4/h7-8H,5-6,9H2,1-4H3,(H,25,28);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDCFFPRJKOOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF-06726304 (acetate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1485358.png)
![(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485362.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)
![methyl(3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485365.png)
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485366.png)
![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)
![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)
![(2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485369.png)
![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)
![(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485373.png)